molecular formula C17H16N2O2S B5510009 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5510009
M. Wt: 312.4 g/mol
InChI Key: DDQXBBYYRVBRLH-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide often involves solvent-free methods and the application of Gewald reactions. A notable example includes the solvent-free condensation using SiO2:H3PO4 catalysis under microwave irradiation, yielding imine-carboximido derivatives with high purity and yields exceeding 85% (Thirunarayanan & Sekar, 2013). Another approach involves reacting thiophene-2-carboxamide with ammonia and various aldehydes to produce derivatives with potential as antibiotics and antibacterial drugs (Ahmed, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various spectral and crystallographic methods. X-ray diffraction methods have revealed crystalline structures that exhibit intra- and intermolecular hydrogen bonding, contributing to the stability of these compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Reactions involving 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives highlight their versatility in organic synthesis. For instance, the decarboxylative thioamidation of arylacetic and cinnamic acids offers a novel approach to thioamides, demonstrating the reactivity of such compounds under transition-metal-free conditions (Guntreddi, Vanjari, & Singh, 2014).

Physical Properties Analysis

Although specific details on the physical properties of 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide are scarce, related studies suggest that the crystalline structure, solubility, and thermal stability are significant areas of investigation. The physical constants and spectral data, including infrared and NMR chemical shifts, play a crucial role in characterizing these compounds and their derivatives (Thirunarayanan & Sekar, 2013).

Chemical Properties Analysis

The chemical properties of 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives are closely tied to their reactivity in various chemical reactions. Their ability to participate in condensation reactions, cycloadditions, and the formation of heterocyclic compounds indicates a broad range of chemical behaviors. The synthesis of these compounds often leverages their nucleophilic and electrophilic sites, enabling the formation of complex structures with potential biological activities (Guntreddi, Vanjari, & Singh, 2014).

Scientific Research Applications

Heterocyclic Compound Synthesis

This chemical has been implicated in the synthesis of heterocyclic compounds, highlighting its utility in creating new molecules with potential pharmaceutical applications. For instance, the solvent-free synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives showcases the chemical's versatility in producing compounds with varied biological activities, including antimicrobial properties (Thirunarayanan & Sekar, 2013).

Antibacterial and Antifungal Applications

The compound and its derivatives have shown promise in antibacterial and antifungal applications. The synthesis and evaluation of its derivatives for in vitro anti-inflammatory and antioxidant activities provide a basis for its potential in drug development (Kumar, Anupama, & Khan, 2008). Moreover, certain derivatives have been tested for antimicrobial activities, revealing their potency against various microbial strains, thus indicating the compound's role in developing new antimicrobial agents (Mabkhot et al., 2015).

Molecular Modeling and Drug Design

The utility of "2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" extends into molecular modeling and drug design, as evidenced by research into its derivatives for antimicrobial and antifungal applications. These studies involve molecular modeling to determine the most active compounds, demonstrating the compound's relevance in the early stages of drug discovery and development (Mabkhot et al., 2015).

Pharmacological Potential

Research has also explored the pharmacological potential of derivatives of this compound, including their anti-inflammatory, antioxidant, and antimicrobial activities. These studies indicate the compound's applicability in developing therapeutic agents with diverse biological activities (Kumar, Anupama, & Khan, 2008).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that many thiophene derivatives have been found to exhibit biological activity. For example, some thiophene-based analogs have been shown to have potent antitumor activity .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to handle all chemicals with care. As a general rule, avoid contact with skin and eyes, and use appropriate personal protective equipment .

properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c18-16(21)15-12-7-4-8-13(12)22-17(15)19-14(20)10-9-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H2,18,21)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQXBBYYRVBRLH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(E)-3-phenyl-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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